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Compound of Interest

Compound Name: 5(6)-Carboxy-eosin

Cat. No.: B15556450 Get Quote

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye belonging to the xanthene class, structurally

a brominated analog of carboxyfluorescein. Its utility in cellular biology stems from its ability to

be covalently conjugated to biomolecules, serving as a bright fluorescent tracer for cellular

imaging and analysis.[1][2] The presence of a carboxylic acid group allows for its derivatization

into reactive forms, such as N-hydroxysuccinimidyl (NHS) esters, which readily react with

primary amines on proteins and peptides to form stable amide bonds.[1][3] This property

makes it a valuable tool for tracking the localization, trafficking, and dynamics of labeled

biomolecules within living cells.[2][4] Furthermore, the four bromine atoms in its structure make

it a potent photosensitizer and singlet oxygen generator, an attribute leveraged in fluorescence

photooxidation techniques for high-resolution correlative light and electron microscopy.[5][6]

Key Applications

Fluorescent Labeling of Biomolecules: The primary application of 5(6)-Carboxy-eosin is the

fluorescent labeling of proteins, peptides, and other amine-containing biomolecules for

visualization and tracking.[1]

Cellular Imaging: Once conjugated to a target molecule, it enables high-contrast imaging of

subcellular structures and dynamic cellular processes.[1]

Correlative Light and Electron Microscopy (CLEM): The bromine atoms in carboxy-eosin

provide sufficient contrast for electron spectroscopic imaging (ESI), allowing for the
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localization of the fluorescent signal at the ultrastructural level.[5][7]

Photosensitizer: It can be used to induce localized photooxidative damage, a technique

useful for studying protein function or for photodynamic therapy research.[6]

Biochemical Assays: Its fluorescent properties are utilized in various biochemical assays,

including fluorescence spectroscopy to measure molecular dynamics and as a fluorogenic

substrate for enzyme activity studies.[1]

Quantitative Data
A summary of the key photophysical and chemical properties of 5(6)-Carboxy-eosin is

presented below.

Property Value Reference

Molecular Formula C42H16Br8O14

Molecular Weight 1383.8 Da

Excitation Maximum (λex) ~520 nm

Emission Maximum (λem) ~545 nm

Reactive Group (as NHS ester)
Succinimidyl ester (reacts with

primary amines)
[1]

Purity >98%

Solubility Soluble in DMSO

Experimental Protocols
Protocol 1: Labeling of Proteins with 5(6)-Carboxy-
eosin, Succinimidyl Ester
This protocol outlines the procedure for conjugating 5(6)-Carboxy-eosin N-hydroxysuccinimide

(NHS) ester to a protein of interest.

Materials:
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Protein to be labeled (in an amine-free buffer, e.g., PBS)

5(6)-Carboxy-eosin, succinimidyl ester

Anhydrous Dimethyl sulfoxide (DMSO)

0.1 M Sodium bicarbonate buffer (pH 8.3)

Size-exclusion chromatography column (e.g., Sephadex G-25)

1X Phosphate-buffered saline (PBS)

Procedure:

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at

a concentration of 2-5 mg/mL.[3] Amine-containing buffers like Tris should be avoided as

they will compete with the labeling reaction.

Prepare Dye Stock Solution: Allow the vial of 5(6)-Carboxy-eosin, SE to warm to room

temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[3]

Vortex briefly to ensure it is fully dissolved.

Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. A

typical starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio may need to be

determined empirically for each protein.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification: Separate the labeled protein from the unreacted free dye using a size-exclusion

chromatography column (e.g., G-25) pre-equilibrated with 1X PBS.[3] The first colored

fraction to elute will be the labeled protein.

Determination of Degree of Labeling (DOL) (Optional): The DOL, the average number of dye

molecules per protein, can be determined by measuring the absorbance of the conjugate at

280 nm (for protein) and ~520 nm (for carboxy-eosin).
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Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term

storage, consider adding a cryoprotectant like glycerol to a final concentration of 50% and

storing at -20°C.[3]

Protocol 2: Introduction of Labeled Biomolecules into
Live Cells
This protocol describes a method for introducing the labeled protein into live cells using

reversible plasma membrane permeabilization with Streptolysin O (SLO).

Materials:

Live cells cultured on coverslips

5(6)-Carboxy-eosin labeled protein

Streptolysin O (SLO)

Complete cell culture medium

Wash buffers (e.g., HBSS)

Procedure:

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips

suitable for microscopy.

Permeabilization: Wash the cells with a suitable buffer. Incubate the cells with a pre-

determined concentration of SLO at 37°C for 5-10 minutes to create pores in the plasma

membrane.[8][9]

Labeling: Remove the SLO solution and immediately incubate the permeabilized cells with

the 5(6)-Carboxy-eosin labeled protein (at a suitable concentration, e.g., 10-50 µg/mL) on

ice for 5-10 minutes.[8][9]

Washing and Resealing: Wash away the excess labeled protein with cold buffer. Reseal the

cell membranes by adding warm, complete culture medium, which may be supplemented
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with ATP and GTP, and incubate at 37°C.[8]

Recovery: Allow the cells to recover for at least 30-60 minutes before proceeding with

imaging.

Protocol 3: Live-Cell Imaging and Data Acquisition
This protocol provides a general guideline for imaging cells containing the 5(6)-Carboxy-eosin
labeled biomolecule.

Materials:

Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Eosin

(Excitation: ~520 nm, Emission: ~545 nm)

Live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%)

Procedure:

Microscope Setup: Mount the coverslip with the labeled cells in the live-cell imaging chamber

on the microscope stage.

Cell Identification: Locate the cells using brightfield or DIC microscopy.

Fluorescence Imaging: Switch to the fluorescence channel for Eosin. Use the lowest

possible excitation laser power and exposure time to minimize phototoxicity and

photobleaching.

Image Acquisition: Acquire single images or time-lapse series to track the movement and

localization of the labeled biomolecule. For dynamic processes, adjust the frame rate

accordingly.

Data Analysis: Analyze the acquired images using appropriate software to quantify

fluorescence intensity, localization, or dynamics of the labeled biomolecule.
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Caption: Experimental workflow for tracking biomolecules.
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Caption: Tracking receptor-mediated endocytosis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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